molecular formula C13H22N2 B13758224 N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine

N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B13758224
M. Wt: 206.33 g/mol
InChI Key: NQDICFGINFXQOA-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine: is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dicyclopropylmethyl group attached to a pyrrolidine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of dicyclopropylmethanimine hydrochloride with an amino acid ester, followed by reduction using sodium cyanoborohydride or triacetoxyborohydride

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine is used as a building block for the synthesis of more complex molecules

Biology: Its ability to act as a backbone protectant in peptide synthesis makes it valuable for creating stable peptide structures .

Medicine: In medicine, the compound’s unique properties may be explored for developing new therapeutic agents. Its structural features could be leveraged to design drugs with specific biological activities.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C13H22N2/c1-2-11-7-8-12(14-11)15-13(9-3-4-9)10-5-6-10/h9-11,13H,2-8H2,1H3,(H,14,15)

InChI Key

NQDICFGINFXQOA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=N1)NC(C2CC2)C3CC3

Origin of Product

United States

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